3,4,5-Trifluorophenylphosphonic acid
CAS No.:
Cat. No.: VC13631299
Molecular Formula: C6H4F3O3P
Molecular Weight: 212.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4F3O3P |
---|---|
Molecular Weight | 212.06 g/mol |
IUPAC Name | (3,4,5-trifluorophenyl)phosphonic acid |
Standard InChI | InChI=1S/C6H4F3O3P/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12) |
Standard InChI Key | OIVKSVMLPFPWQO-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)F)F)P(=O)(O)O |
Canonical SMILES | C1=C(C=C(C(=C1F)F)F)P(=O)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Structural Features
3,4,5-Trifluorophenylphosphonic acid belongs to the class of arylphosphonic acids, distinguished by the substitution of three fluorine atoms on the phenyl ring at the 3rd, 4th, and 5th positions. Its molecular formula, CHFOP, corresponds to a molar mass of 212.06 g/mol. The presence of fluorine atoms introduces strong electron-withdrawing effects, which influence the compound’s acidity and reactivity. The phosphonic acid group (–PO(OH)) enables robust coordination with metal oxides, a property leveraged in surface modification applications.
Table 1: Key Molecular Descriptors of 3,4,5-Trifluorophenylphosphonic Acid
Property | Value/Identifier |
---|---|
IUPAC Name | (3,4,5-Trifluorophenyl)phosphonic acid |
CAS Number | Not publicly disclosed |
SMILES | C1=C(C=C(C(=C1F)F)F)P(=O)(O)O |
InChI Key | OIVKSVMLPFPWQO-UHFFFAOYSA-N |
PubChem CID | 58262213 |
Molecular Weight | 212.06 g/mol |
The compound’s crystal structure and intermolecular interactions remain underexplored, though computational models predict a planar aromatic system with hydrogen bonding between phosphonic acid groups.
Functional Applications
Surface Modification of Metal Oxides
Phosphonic acids form self-assembled monolayers (SAMs) on metal oxides such as indium tin oxide (ITO) and aluminum oxide. The binding mechanism involves the deprotonation of the phosphonic acid group, creating a stable P–O–Metal bond.
Table 2: Comparative Surface Modification Properties
Substrate | Modified Property | Performance Enhancement |
---|---|---|
ITO | Work function adjustment | Improved hole injection in OLEDs |
AlO | Corrosion resistance | Enhanced durability in coatings |
Organic Electronics
In organic light-emitting diodes (OLEDs), 3,4,5-trifluorophenylphosphonic acid modifies anode surfaces to optimize energy-level alignment. Fluorine’s electron-withdrawing nature lowers the work function of ITO, facilitating efficient charge transport.
Research Gaps and Future Directions
Unexplored Applications
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Catalysis: Potential as a ligand in transition-metal catalysis due to its strong metal-coordinating ability.
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Nanotechnology: Integration into metal-organic frameworks (MOFs) for gas storage or separation.
Analytical Challenges
Advanced characterization techniques, such as solid-state NMR and X-ray photoelectron spectroscopy (XPS), are needed to elucidate its binding modes on surfaces.
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